molecular formula C12H16N8 B1682632 2-丁基-9-甲基-8-(2H-1,2,3-三唑-2-基)-9H-嘌呤-6-胺 CAS No. 496955-42-1

2-丁基-9-甲基-8-(2H-1,2,3-三唑-2-基)-9H-嘌呤-6-胺

货号 B1682632
CAS 编号: 496955-42-1
分子量: 272.31 g/mol
InChI 键: CYYQMAWUIRPCNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, also known as ST1535, is a compound that has been studied as an antagonist of the A2A adenosine receptor . It has shown promising potential in experimental models of Parkinson’s Disease (PD) and has a safe profile in clinical studies .

科学研究应用

Neuroprotection in Acute Ischemic Stroke

ST-1535 has been studied for its potential role in neuroprotection, particularly in the context of acute ischemic stroke (AIS). AIS is a leading cause of disability, and ST-1535 may offer therapeutic benefits by mitigating reperfusion injury and hemorrhagic transformation post-recanalization, which are predictors of poor prognosis in AIS .

A2A Adenosine Receptor Antagonism

As an A2A adenosine receptor antagonist, ST-1535 is involved in the modulation of neurotransmission and neuroinflammation. This antagonism can be beneficial in various neurological disorders where adenosine receptor signaling plays a role .

属性

IUPAC Name

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYQMAWUIRPCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432000
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine

CAS RN

496955-42-1
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ST-1535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 4
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 5
Reactant of Route 5
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 6
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine

Q & A

Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?

A1: ST-1535 acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, ST-1535 indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []

Q2: What is the evidence that ST-1535 is effective in preclinical models of Parkinson's disease?

A2: Studies in rodent models of Parkinson's disease demonstrate that ST-1535 effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, ST-1535 administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, ST-1535 showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []

Q3: How does the structure of ST-1535 relate to its activity as an adenosine A2A antagonist?

A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for ST-1535, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the ST-1535 structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。